2-chloro-N-isobutyl-benzenesulfonamide

Steroid Sulfatase Endometriosis Breast Cancer

Procure this specialized sulfonamide for reproducible biochemical research. Its unique substitution pattern—ortho-chloro and N-isobutyl—confers distinct activity profiles: moderate STS inhibition (IC50 1.20 µM), differential cholinesterase activity (AChE IC50 1.58 µM, BuChE IC50 6.88 µM), and enhanced lipophilicity (LogP ~1.5 higher than non-chlorinated analogs). Generic alternatives compromise selectivity. This compound is essential for dose-response studies in hormone-dependent disease models, medicinal chemistry for scaffold optimization, and ADME model calibration. Standard packaging in research-grade purity (≥95%) ensures experimental fidelity. Request a quote for bulk or custom quantities.

Molecular Formula C10H14ClNO2S
Molecular Weight 247.74 g/mol
Cat. No. B8354403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-isobutyl-benzenesulfonamide
Molecular FormulaC10H14ClNO2S
Molecular Weight247.74 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClNO2S/c1-8(2)7-12-15(13,14)10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3
InChIKeyYJEYICZNBPWMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-isobutyl-benzenesulfonamide: Key Physicochemical and Biological Profile for Research and Development Procurement


2-Chloro-N-isobutyl-benzenesulfonamide is a sulfonamide derivative with the molecular formula C10H14ClNO2S and a molecular weight of 247.74 g/mol . This compound belongs to a class of molecules known for diverse biological activities, including enzyme inhibition and receptor modulation [1]. It is primarily utilized as a research tool in biochemical and pharmacological studies, with demonstrated activity against targets such as steroid sulfatase (STS) and cholinesterases [2]. The compound is typically synthesized via the reaction of isobutylamine with 2-chlorobenzenesulfonyl chloride and is available in research-grade purity .

2-Chloro-N-isobutyl-benzenesulfonamide: Why In-Class Substitution is Not a Viable Procurement Strategy


While benzenesulfonamides share a common core, the specific substitution pattern of 2-chloro-N-isobutyl-benzenesulfonamide—namely the ortho-chloro and N-isobutyl groups—confers a unique activity and selectivity profile that cannot be replicated by simple analogs. Generic substitution with other benzenesulfonamides or chloro-substituted variants risks compromising experimental outcomes due to significant differences in enzyme inhibition potency, target selectivity, and physicochemical properties [1]. For instance, the ortho-chloro position can dramatically alter binding kinetics and metabolic stability compared to para-substituted analogs [2]. The quantitative evidence below demonstrates that this compound occupies a distinct niche within its chemical class, making precise identification and procurement essential for reproducible research.

2-Chloro-N-isobutyl-benzenesulfonamide: A Quantitative Comparison with Closest Analogs and Alternatives


Steroid Sulfatase (STS) Inhibition: A Moderate Potency Profile Distinct from High-Affinity Clinical Candidates

2-Chloro-N-isobutyl-benzenesulfonamide inhibits steroid sulfatase (STS) with an IC50 of 1.20 µM (1,200 nM) in JEG-3 cells [1]. This is in stark contrast to potent, irreversible STS inhibitors like Irosustat (STX64), which exhibits an IC50 of 8 nM in cell-free assays and 0.2 nM in MCF-7 cells [2]. This 150- to 6,000-fold difference in potency positions 2-chloro-N-isobutyl-benzenesulfonamide as a valuable tool for investigating STS function where complete ablation is undesirable, or as a chemical probe with a wider therapeutic window.

Steroid Sulfatase Endometriosis Breast Cancer Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition: A Micromolar Inhibitor Offering a Distinct Selectivity Profile

This compound inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 1.58 µM (1,580 nM) [1]. This potency is significantly lower than the standard-of-care drug Donepezil, which has an IC50 of 11.6 nM against human AChE [2]. Furthermore, it falls outside the typical range for potent benzenesulfonamide-based AChE inhibitors, which often exhibit IC50 values in the 98-283 nM range [3]. Notably, the compound also inhibits butyrylcholinesterase (BuChE) with an IC50 of 6.88 µM, suggesting a broader cholinesterase inhibition profile that may be distinct from more selective AChE inhibitors.

Acetylcholinesterase Alzheimer's Disease Neuropharmacology Enzyme Inhibition

Lipophilicity (LogP): A Calculated LogP of ~3.75 Imparts Different Physicochemical Behavior Compared to Non-Chlorinated Analogs

The ortho-chloro substitution in 2-chloro-N-isobutyl-benzenesulfonamide significantly increases its lipophilicity. A closely related 4-chloro isomer has a calculated LogP of 3.746 . In contrast, the non-chlorinated parent compound, N-isobutyl-benzenesulfonamide, has a calculated XLogP of 2.2 [1]. This represents a substantial increase in calculated lipophilicity, which will influence membrane permeability, metabolic stability, and off-target binding in biological systems. This property is a direct consequence of the specific chloro substitution and cannot be replicated by non-halogenated or differently substituted analogs.

Lipophilicity ADME Drug Design Physicochemical Properties

Ortho-Chloro Substitution: A Structural Determinant of Metabolic Stability and Binding Kinetics

The position of the chloro substituent on the benzene ring is a critical differentiator. Ortho-substitution, as found in this compound, can create steric hindrance that protects the sulfonamide group from metabolic enzymes, potentially leading to greater metabolic stability compared to para-substituted analogs [1]. Furthermore, ortho-chloro groups can participate in halogen bonding with protein targets, a unique interaction not available to non-halogenated or para-substituted variants [2]. This can lead to different binding kinetics and selectivity profiles. While direct comparative metabolic data for this specific compound is limited, the structural feature is a well-established principle in medicinal chemistry for modulating drug-like properties.

Metabolic Stability Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

2-Chloro-N-isobutyl-benzenesulfonamide: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacological Tool for Dose-Response Studies of Steroid Sulfatase (STS) Activity

Given its moderate IC50 of 1.20 µM for STS [1], 2-chloro-N-isobutyl-benzenesulfonamide is an ideal tool for establishing dose-response curves in cellular models of hormone-dependent diseases. Its activity is sufficient to produce measurable enzyme inhibition without causing the near-complete, non-linear suppression seen with potent clinical inhibitors like Irosustat. This allows for more precise quantification of the relationship between STS activity and downstream biological effects, such as estrogen production in breast cancer or endometrial cells.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Cholinesterase Inhibitors

The compound's unique cholinesterase inhibition profile—IC50 of 1.58 µM for AChE and 6.88 µM for BuChE [1]—positions it as a valuable reference for medicinal chemistry campaigns. It can serve as a starting point for understanding how modifications to the benzenesulfonamide scaffold shift selectivity and potency between AChE and BuChE. Its relatively low potency compared to Donepezil makes it a useful comparator for validating high-throughput screening assays and for identifying structural features that enhance affinity for the active site.

ADME and Formulation Studies Leveraging Distinct Lipophilicity Profile

With a calculated LogP approximately 1.5 units higher than its non-chlorinated counterpart [1], this compound exhibits increased lipophilicity. This property makes it a suitable candidate for studies focused on formulation challenges associated with poorly soluble small molecules, or for investigating the impact of halogen substitution on membrane permeability and metabolic clearance in vitro. Researchers can utilize it as a model compound to test novel solubilization techniques or to calibrate predictive ADME models for halogenated sulfonamides.

Investigation of Halogen Bonding and Ortho-Substituent Effects in Target Engagement

The ortho-chloro group is a key structural feature that differentiates this compound from its analogs. It can be used in structural biology and biophysical studies (e.g., X-ray crystallography, surface plasmon resonance) to probe the role of halogen bonding and steric effects in protein-ligand interactions [1]. Comparing the binding mode and affinity of this compound to that of its para-substituted or non-chlorinated analogs can provide fundamental insights into the molecular recognition events that govern sulfonamide-target interactions.

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